molecular formula C11H7FN4S B2850731 3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol CAS No. 872696-22-5

3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol

Cat. No.: B2850731
CAS No.: 872696-22-5
M. Wt: 246.26
InChI Key: IDSBFELKKTYKHE-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol is a heterocyclic compound that belongs to the class of triazolopyridazines. This compound is characterized by the presence of a triazole ring fused to a pyridazine ring, with a fluorophenyl group attached at the 3-position and a thiol group at the 6-position. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and materials science.

Safety and Hazards

As with any chemical compound, handling “3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol” would require appropriate safety precautions. Without specific safety data, it’s generally advisable to avoid skin and eye contact, inhalation, and ingestion .

Future Directions

The future research directions for this compound could include further investigation of its synthesis, characterization of its physical and chemical properties, and evaluation of its biological activity. Given the known activities of other triazole-containing compounds, it could be of interest in the development of new pharmaceuticals .

Preparation Methods

The synthesis of 3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of 3-fluorobenzoyl hydrazine with 2,3-dichloropyridazine in the presence of a base, followed by cyclization to form the triazolopyridazine core. The thiol group can be introduced through subsequent reactions involving thiolation agents.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can undergo reduction reactions, particularly at the triazole ring, using reducing agents like sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., dimethyl sulfoxide). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with various biological targets makes it a valuable tool in drug discovery and development.

    Medicine: Research has shown that derivatives of this compound may have therapeutic potential in treating diseases such as cancer and infectious diseases. Its mechanism of action and molecular targets are of particular interest in medicinal chemistry.

    Industry: In materials science, the compound is used in the development of new materials with specific properties, such as conductivity and fluorescence. Its incorporation into polymers and other materials can enhance their performance in various applications.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the derivatives of the compound being studied.

Comparison with Similar Compounds

3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

3-(3-fluorophenyl)-5H-[1,2,4]triazolo[4,3-b]pyridazine-6-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN4S/c12-8-3-1-2-7(6-8)11-14-13-9-4-5-10(17)15-16(9)11/h1-6H,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDSBFELKKTYKHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN=C3N2NC(=S)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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